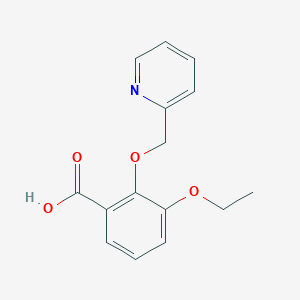

![molecular formula C16H20N2O5S B4630479 4-({4-[(4-甲基-1-哌啶基)磺酰基]苯基}氨基)-4-氧代-2-丁烯酸](/img/structure/B4630479.png)

4-({4-[(4-甲基-1-哌啶基)磺酰基]苯基}氨基)-4-氧代-2-丁烯酸

描述

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves strategic functionalization and coupling reactions. For instance, compounds containing the sulfonamide group attached to a piperidine ring have been synthesized through reactions that demonstrate the versatility of sulfonamide chemistry in medicinal applications. The synthesis process often involves nucleophilic substitution reactions and the use of activating groups to facilitate the coupling of the piperidine moiety with sulfonyl and phenyl groups, leading to derivatives with significant biological activities (Venkatesan et al., 2004).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives showcases a critical interplay between the sulfonyl group and the piperidine ring, impacting the compound's biological activity. Structural analysis, such as X-ray crystallography, provides insights into the geometrical arrangement, including bond lengths and angles, which are essential for understanding the compound's interaction with biological targets. The structure-activity relationships (SAR) highlight how modifications in the molecular structure, such as alterations in the sulfonyl group or the piperidine ring, can significantly affect the compound's selectivity and potency (Venkatesan et al., 2004).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including nucleophilic substitution and conjugate addition. These reactions are pivotal for the synthesis of biologically active molecules. The chemical properties of these compounds, such as acidity and solubility, are influenced by the presence of the sulfonyl group and the piperidine ring, making them versatile intermediates in organic synthesis and drug discovery.

Physical Properties Analysis

The physical properties, including melting point, boiling point, and solubility, are influenced by the compound's molecular structure. The presence of the sulfonyl group and the piperidine ring contributes to the compound's polarity, affecting its solubility in organic solvents and water. These properties are crucial for determining the compound's suitability in pharmaceutical formulations.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of sulfonamide derivatives with biological targets are central to their pharmacological profile. The electron-withdrawing nature of the sulfonyl group affects the compound's acidity and reactivity, making it a crucial moiety in the interaction with enzymes and receptors. Understanding these chemical properties is essential for optimizing the compound's therapeutic efficacy and selectivity.

For further reading and exploration of the chemical and biological properties of similar sulfonamide derivatives, the following references are recommended:

- Synthesis and structure-activity relationships of sulfonamide derivatives as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors (Venkatesan et al., 2004).

科学研究应用

利尿剂的开发

与所查询化合物密切相关的磺酰基邻氨基苯甲酸的研究探索了它们作为利尿剂的潜力。例如,对一系列 4,N-二取代的 5-磺酰基邻氨基苯甲酸的研究展示了它们在动物模型中的显着利尿作用。这些化合物通过亲核取代反应合成,展示了可用于改变和增强磺酰胺衍生物的利尿特性的复杂化学过程 (Sturm, Muschaweck, & Hropot, 1983).

有机合成进展

通过炔基砜与 β 和 γ-氯胺环化合成哌啶、吡咯烷、吲哚烷和喹啉衍生物是另一个关注领域。这种方法为这些化合物提供了一条便捷的途径,突出了磺酰胺衍生物在促进复杂有机分子合成中的多功能性。此类合成途径也使得几种天然产物实现了不对称选择性合成,突出了磺酰胺衍生物在有机化学和药物发现中的潜力 (Back & Nakajima, 2000).

纳滤膜开发

在材料科学领域,已经开发出新型磺化薄膜复合纳滤膜用于处理染料溶液。这些膜利用磺化芳香族二胺单体来改善水通量,同时不影响对染料的截留。该研究证明了磺酰胺衍生物在创建更高效和更具选择性的过滤系统中的适用性,对废水处理和环境可持续性具有潜在影响 (Liu et al., 2012).

制药应用

磺酰胺衍生物因其药学特性而被广泛研究,包括作为膜结合磷脂酶 A2 的抑制剂。这些化合物已显示出在动物模型中减小心肌梗塞面积的潜力,表明它们在心血管疾病中的治疗价值。这些衍生物的构效关系研究为更有效药物剂的设计提供了至关重要的见解 (Oinuma et al., 1991).

属性

IUPAC Name |

(E)-4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-12-8-10-18(11-9-12)24(22,23)14-4-2-13(3-5-14)17-15(19)6-7-16(20)21/h2-7,12H,8-11H2,1H3,(H,17,19)(H,20,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIZKTGUARWIFW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)

![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)

![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)

![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4630440.png)

![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4630444.png)

![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)

![6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4630461.png)

![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)

![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)

![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)